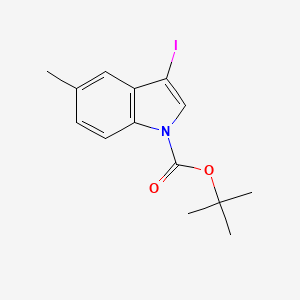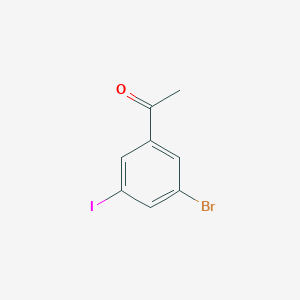
3'-Iodo-5'-bromoacetophenone
Übersicht
Beschreibung
3'-Iodo-5'-bromoacetophenone is a useful research compound. Its molecular formula is C8H6BrIO and its molecular weight is 324.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Environmental Impact and Toxicity Studies
3'-Iodo-5'-bromoacetophenone derivatives, such as iodo-acids and iodo-trihalomethanes, have been detected in drinking waters, necessitating research into their environmental presence and potential toxicity. Studies have focused on their mammalian cell cytotoxicity and genotoxicity, comparing them to other halogenated compounds. This research is vital for understanding the environmental and health impacts of these compounds (Richardson et al., 2008).
2. Chemical Synthesis and Reactions
Research into the synthesis of halogenated acetophenone derivatives, including those similar to this compound, has been significant. These studies involve understanding the kinetic effects and reactions of these compounds in various chemical processes. This research is crucial for developing new synthetic methods and understanding reaction mechanisms in organic chemistry (Gommans et al., 1986).
3. Organic Coupling Reactions and Biological Applications
Studies on 4-Bromoacetophenone, a compound structurally related to this compound, have focused on its role in organic coupling reactions and various biological applications. These include the evaluation of its physical, thermal, and spectral properties, which are essential for its application in organic synthesis and potential biological relevance (Trivedi et al., 2015).
4. Molecular Structure and Characterization
Research has been conducted on the molecular structures of compounds like p-Chloro-, p-bromo-, and p-iodoacetophenone, which are structurally similar to this compound. These studies include characterizing their packing modes and interactions, contributing to a better understanding of their physical and chemical properties (Britton & Brennessel, 2004).
5. Enzyme Interaction Studies
Investigations into the interaction of related compounds, such as Bromoacetophenone with enzymes like human aldehyde dehydrogenase, provide insights into the mechanism of enzyme inhibition and active site identification. This research has implications for understanding enzyme function and potential therapeutic applications (Abriola et al., 1987).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for “3’-Iodo-5’-bromoacetophenone” are not mentioned in the sources retrieved, research into similar compounds continues to be a growing field. For instance, the discovery of AV 3 Sb 5 kagome superconductors has launched a field of research investigating electronic instabilities in kagome metals .
Wirkmechanismus
Target of Action
The primary targets of 3’-Iodo-5’-bromoacetophenone are likely to be organic compounds that can undergo nucleophilic substitution reactions . These targets play a crucial role in various biochemical reactions, particularly in the formation of carbon-carbon bonds .
Mode of Action
3’-Iodo-5’-bromoacetophenone, being a halogenated compound, can participate in various organic reactions. One such reaction is the Suzuki-Miyaura coupling reaction . In this reaction, the compound can act as an electrophile, reacting with a nucleophile (such as an organoboronic acid) in the presence of a palladium catalyst . The reaction begins with the oxidative addition of the palladium catalyst to 3’-Iodo-5’-bromoacetophenone, forming a complex . This complex then undergoes a transmetallation step, followed by reductive elimination, resulting in the formation of a new carbon-carbon bond .
Biochemical Pathways
Given its reactivity, it can potentially influence various biochemical pathways involving nucleophilic substitution reactions . The downstream effects of these reactions can lead to the synthesis of complex organic molecules, which can have various biological implications.
Pharmacokinetics
Like other organic compounds, its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The primary result of the action of 3’-Iodo-5’-bromoacetophenone is the formation of new organic compounds through carbon-carbon bond formation . This can lead to the synthesis of complex molecules, potentially influencing various cellular processes.
Action Environment
The action, efficacy, and stability of 3’-Iodo-5’-bromoacetophenone can be influenced by various environmental factors. These include the pH of the environment, the presence of other reactive species, and the temperature . For instance, the Suzuki-Miyaura coupling reaction requires a basic environment .
Eigenschaften
IUPAC Name |
1-(3-bromo-5-iodophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIO/c1-5(11)6-2-7(9)4-8(10)3-6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUMZGVEBVJSBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)I)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641013 | |
| Record name | 1-(3-Bromo-5-iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003712-14-8 | |
| Record name | 1-(3-Bromo-5-iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


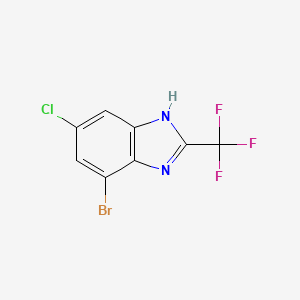
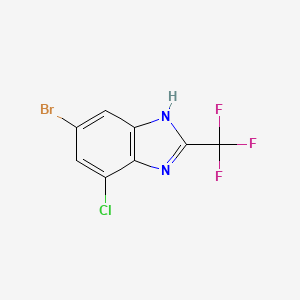

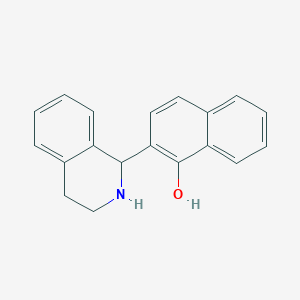
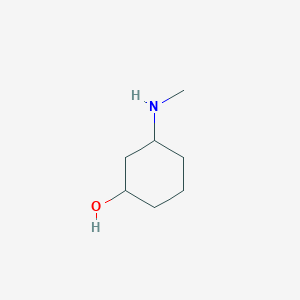
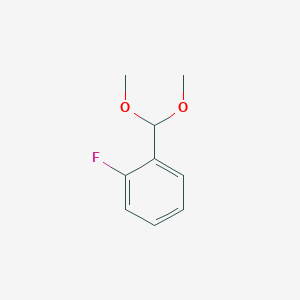
![2-Methyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B3031979.png)
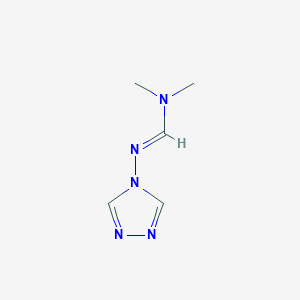
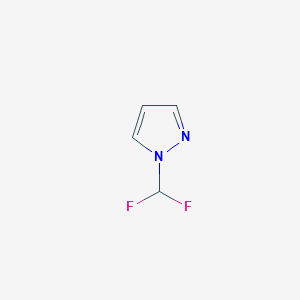
![2-[4-(Hexadecyloxy)phenyl]-3-(1-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-1,4-diol](/img/structure/B3031983.png)
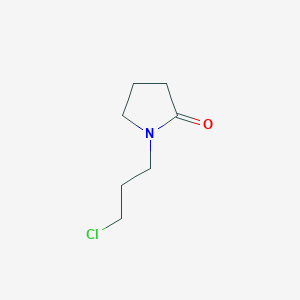
![Ethyl 1-[4-(aminomethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B3031986.png)
